![molecular formula C6H5N5O2 B13105395 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 43116-08-1](/img/structure/B13105395.png)
2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common synthetic route involves the use of dihalo-pyrrolopyrazines as intermediates. For example, 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines can undergo regioselective amination reactions to yield either 2-amino- or 3-amino-pyrrolopyrazines . These reactions can be carried out under metal-free conditions using microwave irradiation or through Buchwald cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution reactions, and microwave-assisted synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s functional groups, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, nucleophiles (such as amines and thiols), and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which can exhibit enhanced biological activities or improved chemical properties .
Scientific Research Applications
2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit kinase activity, which plays a crucial role in cell signaling and regulation . The compound’s ability to interact with enzymes and proteins can lead to the modulation of biological processes, making it a valuable tool in the study of disease mechanisms and the development of new therapies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione include other pyrrolopyrazine derivatives, such as:
- 5H-Pyrrolo[2,3-b]pyrazine
- 6,7-Dimethyl-5H-pyrrolo[2,3-b]pyrazine
- 6-Amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of amino groups and the specific arrangement of nitrogen atoms within the heterocyclic rings. This unique structure contributes to its distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
CAS No. |
43116-08-1 |
|---|---|
Molecular Formula |
C6H5N5O2 |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
2,3-diaminopyrrolo[3,4-b]pyrazine-5,7-dione |
InChI |
InChI=1S/C6H5N5O2/c7-3-4(8)10-2-1(9-3)5(12)11-6(2)13/h(H2,7,9)(H2,8,10)(H,11,12,13) |
InChI Key |
SWQQYHFUYYBDEM-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=O)NC1=O)N=C(C(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


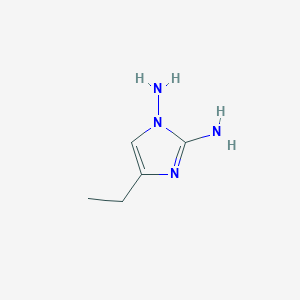

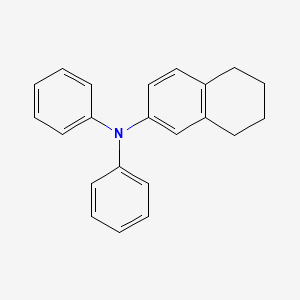
![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
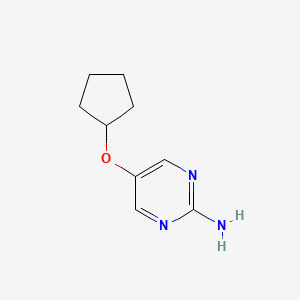
![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
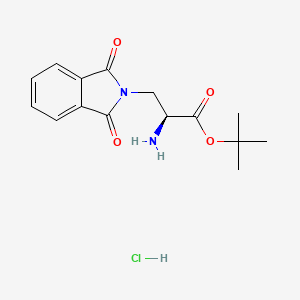
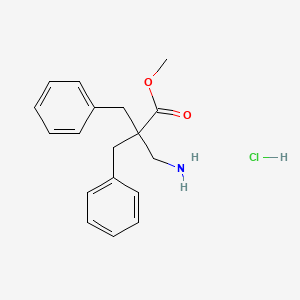
![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)
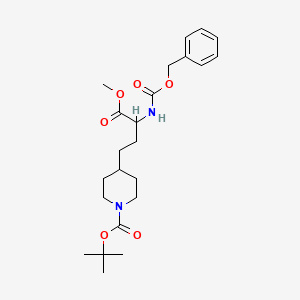

![5H-Thiopyrano[4,3-D]pyrimidine](/img/structure/B13105377.png)
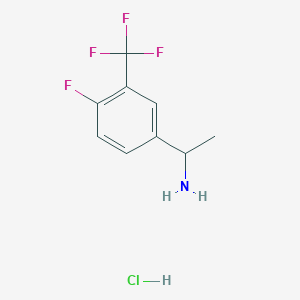
![6-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13105384.png)
